molecular formula C19H21N3OS B2871878 2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide CAS No. 866009-50-9

2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide

Cat. No. B2871878
M. Wt: 339.46
InChI Key: GGMDCYIKIRNRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide” is a chemical compound with the molecular formula C16H18N4O . It is a derivative of tetrahydroimidazo, a class of compounds that have been synthesized and studied for their biological potentials .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli condensation . This method involves the reaction of three components: an aldehyde, a β-keto ester, and urea or a urea derivative. The reaction is typically carried out under acidic conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl moiety attached to a phenyl group via an amide linkage . The presence of the tetrahydroimidazo ring system and the benzothiazole group suggests that this compound may exhibit interesting chemical and biological properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the literature, compounds with similar structures have been reported to exhibit antimicrobial, antioxidant, and anticancer activities . These activities are often influenced by the presence of electron-releasing and electron-withdrawing groups .

Scientific Research Applications

Green Chemistry

The compound’s synthesis process aligns with the principles of green chemistry, emphasizing the use of water as a solvent. This approach is economically viable, non-toxic, and environmentally friendly, making it suitable for developing sustainable chemical reactions .

Future Directions

Future research on this compound could focus on elucidating its mechanism of action and exploring its potential applications, particularly in the fields of medicine and pharmacology. Given the reported activities of similar compounds, it may be worthwhile to investigate the antimicrobial, antioxidant, and anticancer potential of this compound .

properties

IUPAC Name

2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-12(2)18(23)20-14-9-7-13(8-10-14)15-11-22-16-5-3-4-6-17(16)24-19(22)21-15/h7-12H,3-6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMDCYIKIRNRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.